![molecular formula C30H32ClN5O3 B10820414 [(3S,4R)-3-amino-4-hydroxypiperidin-1-yl]-[2-(1-benzylindol-2-yl)-7-methoxy-1-methylbenzimidazol-5-yl]methanone;hydrochloride](/img/structure/B10820414.png)
[(3S,4R)-3-amino-4-hydroxypiperidin-1-yl]-[2-(1-benzylindol-2-yl)-7-methoxy-1-methylbenzimidazol-5-yl]methanone;hydrochloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
CAY10740 (盐酸盐) 是一种化学化合物,用作蛋白质精氨酸脱亚氨酶 4 (PAD4) 抑制剂 GSK484 的类似物。 它以其显著的功效而闻名,能够分别在 5 和 10 微摩尔浓度下将 4T1 细胞(一种癌细胞系)的活力降低 85% 和 98% 。这种化合物主要用于生物化学研究,特别是在与癌症和细胞死亡相关的研究中。
准备方法
CAY10740 (盐酸盐) 的合成涉及一系列化学反应,包括铜催化的苯并咪唑 C−H 芳基化 。详细的合成路线和反应条件如下:
起始原料: 合成从苯并咪唑核心结构的制备开始。
铜催化的 C−H 芳基化: 此步骤涉及使用铜催化剂对苯并咪唑核心进行芳基化。
盐酸盐形成: 最后一步涉及形成盐酸盐,以提高化合物的稳定性和溶解度。
CAY10740 (盐酸盐) 的工业生产方法没有被广泛记录,但它们可能遵循类似的合成路线,并针对大规模生产进行了优化。
化学反应分析
CAY10740 (盐酸盐) 会经历各种化学反应,包括:
氧化: 该化合物可能发生氧化反应,特别是在羟基和氨基上。
还原: 还原反应可能发生在结构中存在的羰基上。
取代: 该化合物可以参与取代反应,尤其是在芳环上。
这些反应中常用的试剂和条件包括:
氧化剂: 如过氧化氢或高锰酸钾。
还原剂: 如硼氢化钠或氢化铝锂。
取代试剂: 如卤素或亲核试剂。
从这些反应中形成的主要产物取决于所使用的具体条件和试剂。
科学研究应用
CAY10740 (盐酸盐) 具有广泛的科学研究应用,包括:
化学: 用作研究蛋白质精氨酸脱亚氨酶 4 (PAD4) 抑制的工具化合物。
生物学: 用于细胞活力测定,以了解其对癌细胞系的影响。
医学: 因其降低癌细胞活力的能力而被研究用于癌症治疗的潜在治疗应用。
工业: 用于开发生化测定和研究工具。
作用机制
CAY10740 (盐酸盐) 的作用机制涉及抑制蛋白质精氨酸脱亚氨酶 4 (PAD4)。该酶在蛋白质的翻译后修饰中起着至关重要的作用,通过将精氨酸残基转化为瓜氨酸。 通过抑制 PAD4,CAY10740 (盐酸盐) 会破坏这种修饰过程,导致细胞活力降低,并在癌症治疗中产生潜在的治疗效果 .
相似化合物的比较
CAY10740 (盐酸盐) 与其他类似化合物进行比较,特别是 GSK484,它也是一种 PAD4 抑制剂。主要区别和相似之处如下:
功效: CAY10740 (盐酸盐) 比 GSK484 更有效,将 4T1 细胞的活力降低了五倍以上
结构: 两种化合物都具有相似的核心结构,但在有助于其独特特性的特定官能团方面有所不同。
应用: 两种化合物都用于生物化学研究,但 CAY10740 (盐酸盐) 因其更高的功效而在癌症研究中显示出更大的潜力。
类似化合物包括:
GSK484: 另一种 PAD4 抑制剂,与 CAY10740 (盐酸盐) 相比,功效较低。
BB-Cl-amidine: 一种泛 PAD 抑制剂,具有更广泛的活性,但特异性不同。
属性
分子式 |
C30H32ClN5O3 |
|---|---|
分子量 |
546.1 g/mol |
IUPAC 名称 |
[(3S,4R)-3-amino-4-hydroxypiperidin-1-yl]-[2-(1-benzylindol-2-yl)-7-methoxy-1-methylbenzimidazol-5-yl]methanone;hydrochloride |
InChI |
InChI=1S/C30H31N5O3.ClH/c1-33-28-23(14-21(16-27(28)38-2)30(37)34-13-12-26(36)22(31)18-34)32-29(33)25-15-20-10-6-7-11-24(20)35(25)17-19-8-4-3-5-9-19;/h3-11,14-16,22,26,36H,12-13,17-18,31H2,1-2H3;1H/t22-,26+;/m0./s1 |
InChI 键 |
NQSFYHJUSFDAJX-UVDUPURASA-N |
手性 SMILES |
CN1C2=C(C=C(C=C2OC)C(=O)N3CC[C@H]([C@H](C3)N)O)N=C1C4=CC5=CC=CC=C5N4CC6=CC=CC=C6.Cl |
规范 SMILES |
CN1C2=C(C=C(C=C2OC)C(=O)N3CCC(C(C3)N)O)N=C1C4=CC5=CC=CC=C5N4CC6=CC=CC=C6.Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![(4S)-4-hydroxy-3-oxo-2,11-dioxatricyclo[5.4.0.04,8]undeca-5,9-diene-10-carboxamide](/img/structure/B10820341.png)
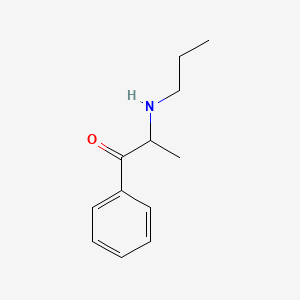
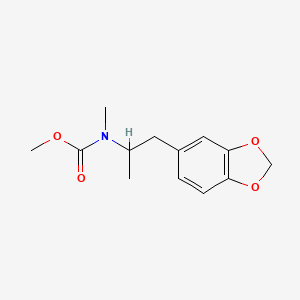
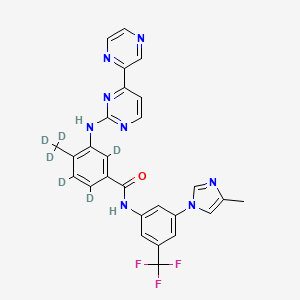
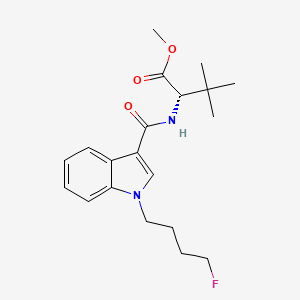
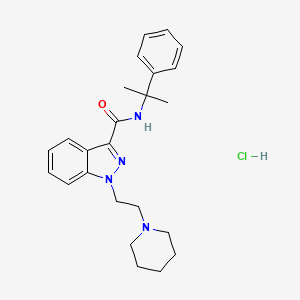
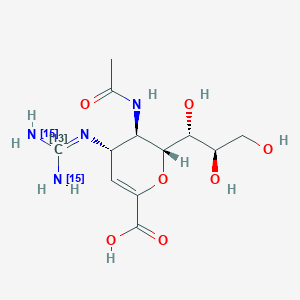
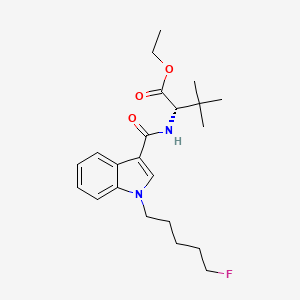
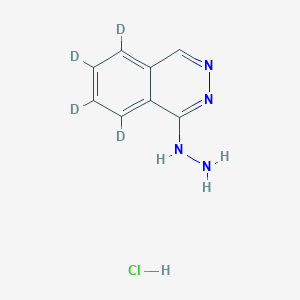


![3,4-dichloro-N-cyclopropyl-N-[(1S,2S)-2-(dimethylamino)cyclohexyl]benzamide;hydrochloride](/img/structure/B10820418.png)
![4-amino-3-[[6-(4-fluoro-2-methylphenyl)pyridin-3-yl]diazenyl]naphthalene-1-sulfonic acid](/img/structure/B10820419.png)
